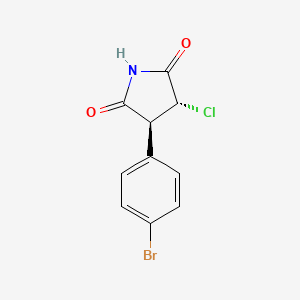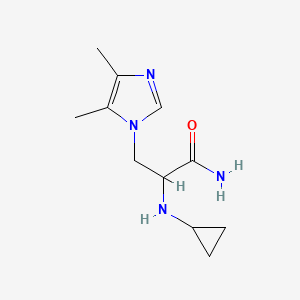
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropylamino group and a dimethyl-imidazolyl group attached to a propanamide backbone. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.
Introduction of the Dimethyl Groups: Methylation reactions can be used to introduce the dimethyl groups onto the imidazole ring.
Attachment of the Propanamide Backbone: The propanamide backbone can be introduced through an amide coupling reaction.
Addition of the Cyclopropylamino Group:
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathways Involved: The compound could affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)butanamide: Similar structure with a butanamide backbone.
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)ethanamide: Similar structure with an ethanamide backbone.
Uniqueness
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
2-(cyclopropylamino)-3-(4,5-dimethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-7-8(2)15(6-13-7)5-10(11(12)16)14-9-3-4-9/h6,9-10,14H,3-5H2,1-2H3,(H2,12,16) |
InChIキー |
SBZATHLPUJZNFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)CC(C(=O)N)NC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


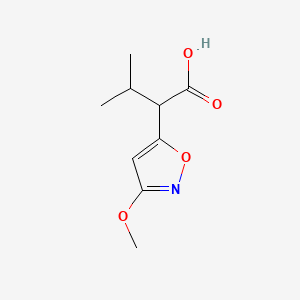
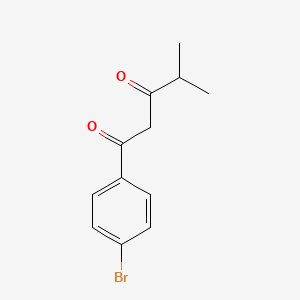
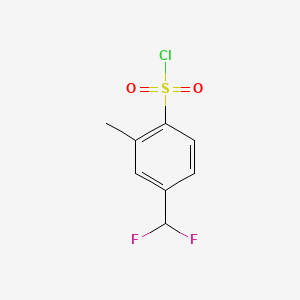
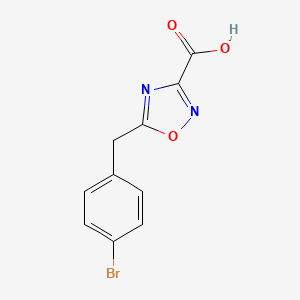
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
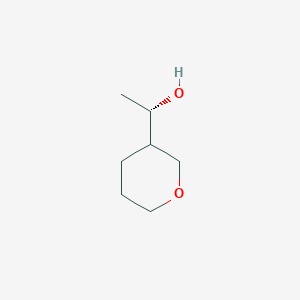
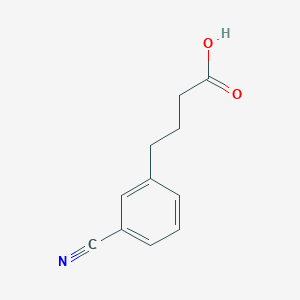
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
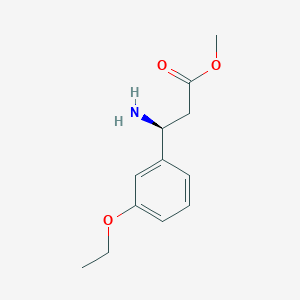
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

